(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)
Description
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is a derivative of folic acid, a vital B-vitamin necessary for numerous biological processes. This compound is a reduced form of folic acid and plays a crucial role in the synthesis of nucleic acids and amino acids. It is often used in biochemical research and clinical applications due to its involvement in cellular metabolism and its potential therapeutic benefits.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSBUMDMTVSGRA-WMBFYOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) typically involves the reduction of folic acid. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the pteridine ring system.
Industrial Production Methods: Industrial production of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) often involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts is common, and the reaction is conducted under high pressure and temperature to achieve efficient conversion. The product is then purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt.
Types of Reactions:
Oxidation: (6R,S)-5,6,7,8-Tetrahydrofolic Acid can undergo oxidation to form dihydrofolic acid or folic acid.
Reduction: It can be further reduced to form more reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Dihydrofolic acid, folic acid.
Reduction Products: More reduced forms of tetrahydrofolic acid.
Substitution Products: Derivatives with substituted groups on the pteridine ring.
Scientific Research Applications
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studies of cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to folate deficiency, such as anemia and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as a fortifying agent in food products.
Mechanism of Action
The mechanism of action of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The compound interacts with enzymes such as thymidylate synthase and methionine synthase, facilitating the conversion of substrates into essential biomolecules. This activity is crucial for DNA synthesis and repair, as well as for the regulation of homocysteine levels in the body.
Comparison with Similar Compounds
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
5-Methyltetrahydrofolate: A biologically active form of folate involved in methylation reactions.
5-Formyltetrahydrofolate: Another reduced form of folate with distinct biological functions.
Uniqueness: (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is unique due to its specific role in the reduction of folic acid and its involvement in critical biochemical pathways. Unlike other forms of folate, it is directly involved in the synthesis of nucleotides and amino acids, making it indispensable for cellular metabolism and growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
